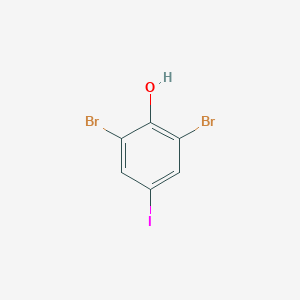

2,6-Dibromo-4-iodophenol

Overview

Description

2,6-Dibromo-4-iodophenol is an organic compound consisting of a phenol group with two bromine atoms and one iodine atom attached to the benzene ring . It has a molecular formula of C6H3Br2IO .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with two bromine atoms and one iodine atom attached to the benzene ring . The average mass is 377.800 Da and the monoisotopic mass is 375.759521 Da .Physical and Chemical Properties Analysis

This compound has a density of 2.7±0.1 g/cm3, a boiling point of 291.7±40.0 °C at 760 mmHg, and a flash point of 130.2±27.3 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications

1. Marine Biology and Ecology

2,6-Dibromo-4-iodophenol has been identified in marine biology. In a study, it was isolated from the marine enteropneust Balanoglossus biminiensis, suggesting its presence in marine organisms. This compound was responsible for the characteristic "iodoform-like" odor of these animals, indicating its role in marine biological processes (Ashworth & Cormier, 1967).

2. Food Science

Research in food science has identified this compound as a cause of an iodoform-like off-flavour in some Australian crustacea. This compound was detected in significant concentrations in certain species of prawns, influencing their flavor profile. This study provides insights into the impact of this compound on food quality and consumer preferences (Whitfield, Shaw, & Tindale, 1988).

3. Chemical Analysis Techniques

This compound has applications in chemical analysis, particularly in high-performance liquid chromatography (HPLC). It has been used in the derivatization of iodide for sensitive detection in HPLC, demonstrating its utility in analytical chemistry (Verma, Jain, & Verma, 1992).

4. Environmental Chemistry and Toxicology

In environmental chemistry and toxicology, this compound is studied for its transformation in the presence of monochloramine. This transformation results in the formation of various byproducts, some of which have significant toxicity. This research is crucial for understanding the environmental fate and impact of this compound, especially in water treatment processes (Gong et al., 2017).

5. Microbial Degradation

A study on the biodegradation of this compound by Cupriavidus sp. strain CNP-8 revealed the compound's microbial degradation pathway. This research contributes to our understanding of the environmental degradation of this compound and its potential impact on ecosystems (Min, Chen, & Hu, 2019).

6. Water Science and Technology

In the context of water science and technology, the compound has been studied for its flavor profile and detection in drinking water. This research is significant for ensuring water quality, especially in applications like the USA space program where iodine is used for water disinfection (Dietrich et al., 1999).

Mechanism of Action

Target of Action

The primary targets of 2,6-Dibromo-4-iodophenol are currently unknown

Biochemical Pathways

A related compound, 2,6-dibromo-4-nitrophenol, has been studied for its biodegradation pathways . It’s possible that this compound may share similar pathways, but this requires further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Properties

IUPAC Name |

2,6-dibromo-4-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRYVNEXNNKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

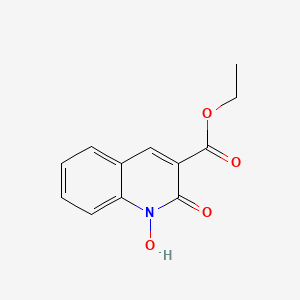

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)

![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)

![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)

![[2-(Allyloxy)-5-bromophenyl]methanol](/img/structure/B3248484.png)